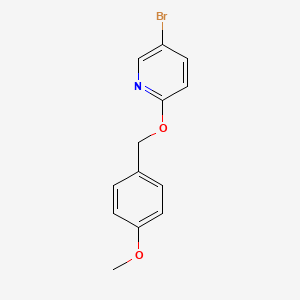

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWXAIKSFAEBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650350 | |

| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663955-79-1 | |

| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a substituted pyridine derivative that serves as a key intermediate in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a reactive bromine atom on an electron-deficient pyridine ring, a flexible benzyl ether linkage, and a well-characterized 4-methoxybenzyl (PMB) protecting group, makes it a valuable scaffold for introducing the pyridyl moiety into more complex molecular frameworks. The bromine atom is strategically positioned for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount for its effective handling, reaction optimization, purification, and integration into drug discovery and development workflows.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 663955-79-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | [2][3] |

| Molecular Weight | 294.14 g/mol | [2] |

| IUPAC Name | 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | [4] |

| SMILES | COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | [4][5] |

| InChI | InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3 | [4] |

| InChIKey | NCWXAIKSFAEBJX-UHFFFAOYSA-N | [4] |

Figure 1. 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during synthesis, formulation, and ultimately, its bioavailability. While some experimental data for this specific molecule is not publicly available, we can infer or predict key parameters and outline the methodologies for their definitive determination.

| Property | Value / Observation | Method of Determination |

| Physical State | Expected to be a solid at room temperature. | Visual Inspection |

| Melting Point | Data not publicly available. | DSC / Melting Point Apparatus |

| Boiling Point | Data not publicly available; likely to decompose at high temperatures. | Not Applicable / TGA |

| Predicted XlogP | 3.3 | Computational (XlogP3)[4] |

| Estimated pKa | ~2.5 - 3.5 (for the pyridinium conjugate acid) | Computational / Potentiometric Titration |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its solubility, membrane permeability, and metabolic profile. The predicted XlogP value of 3.3 indicates that this compound is a moderately lipophilic compound[4]. This is consistent with its structure, which is dominated by aromatic rings. This lipophilicity suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, but limited solubility in aqueous media.

Acidity/Basicity (pKa)

The pyridine nitrogen atom imparts basic character to the molecule. The pKa of the conjugate acid of pyridine itself is ~5.2. However, the oxygen atom of the benzyloxy group at the 2-position exerts a strong electron-donating effect through resonance, which would be expected to increase the basicity (raise the pKa) of the pyridine nitrogen. Conversely, the bromine atom at the 5-position has an electron-withdrawing inductive effect, which decreases basicity. The net effect results in an estimated pKa for the conjugate acid in the range of 2.5 to 3.5, making it a weak base.

Protocol: Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for determining the melting point and thermal behavior of a crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition. This is superior to visual methods as it also reveals purity (peak sharpness) and potential polymorphic transitions.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the primary endothermic peak on the resulting thermogram. The peak's sharpness can provide a qualitative indication of sample purity.

Solubility Profile: A Practical Assessment

Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its predicted LogP of 3.3, the compound is expected to be poorly soluble in water but readily soluble in various organic solvents.

Expected Solubility

-

High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

-

Moderate Solubility: Acetone, Acetonitrile (ACN), Methanol, Ethanol.

-

Low/Insoluble: Water, Hexanes, Diethyl Ether.

Protocol: Thermodynamic Solubility Determination in Aqueous Buffers

Causality: This protocol determines the equilibrium (thermodynamic) solubility, which is the most relevant measure for pharmaceutical applications. Using a shake-flask method with HPLC-UV analysis ensures accurate quantification, independent of sample impurities.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Sample Preparation: Add a small aliquot of the stock solution to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 7.4). The final concentration should be well above the expected solubility limit, and the final DMSO concentration should be kept low (<1%) to avoid co-solvency effects.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and analyze it by a validated HPLC-UV method against a standard curve prepared from the stock solution. The resulting concentration is the thermodynamic solubility at that specific pH.

Spectroscopic and Analytical Characterization

A robust analytical package is essential to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for the compound in CDCl₃.

Table 3: Predicted ¹H NMR Spectral Data

| Assignment | Protons | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-6 | 1H | 8.1 - 8.2 | d | ~2.5 | Pyridine H adjacent to N, ortho to Br (deshielded). |

| H-4 | 1H | 7.6 - 7.7 | dd | ~8.5, 2.5 | Pyridine H ortho to Br, meta to N. |

| H-3 | 1H | 6.7 - 6.8 | d | ~8.5 | Pyridine H ortho to ether, shielded by O. |

| H-2', H-6' | 2H | 7.3 - 7.4 | d | ~8.7 | Benzyl protons ortho to ether linkage. |

| H-3', H-5' | 2H | 6.8 - 6.9 | d | ~8.7 | Benzyl protons ortho to methoxy group (shielded). |

| -OCH₂- | 2H | 5.3 - 5.4 | s | - | Methylene protons of the benzyl ether. |

| -OCH₃ | 3H | 3.8 - 3.9 | s | - | Methoxy group protons. |

Table 4: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C-2 | ~163 | Pyridine C attached to ether oxygen. |

| C-5 | ~118 | Pyridine C attached to Br. |

| C-4 | ~142 | Pyridine C meta to N. |

| C-6 | ~148 | Pyridine C ortho to N. |

| C-3 | ~112 | Pyridine C ortho to ether oxygen. |

| C-1' | ~129 | Benzyl quaternary C. |

| C-2', C-6' | ~129 | Benzyl carbons ortho to CH₂. |

| C-3', C-5' | ~114 | Benzyl carbons ortho to OCH₃. |

| C-4' | ~160 | Benzyl carbon attached to OCH₃. |

| -OCH₂- | ~69 | Methylene carbon of the benzyl ether. |

| -OCH₃ | ~55 | Methoxy carbon. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion [M+H]⁺. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M+H]⁺: m/z 294.0 and 296.0.

-

Key Fragmentation: A major fragment would likely correspond to the loss of the 4-methoxybenzyl group, resulting in a bromohydroxypyridinium ion, or the formation of the stable 4-methoxybenzyl cation (m/z 121).

Chromatographic Purity (HPLC/UPLC)

Causality: Reversed-phase HPLC with UV detection is the standard method for assessing the purity of organic compounds. The choice of a C18 column is ideal for this moderately lipophilic molecule. A gradient elution is employed to ensure that any impurities with significantly different polarities are resolved and eluted effectively.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.

-

Gradient Program:

-

Start at 30-40% B.

-

Linearly increase to 95% B over 15-20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm or 270 nm, where the pyridine and benzene chromophores absorb.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Integrated Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of a newly synthesized batch of the title compound.

Caption: A standard workflow for physicochemical characterization.

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of the compound.

-

Storage: Some suppliers recommend "cold-chain transportation," which suggests that the compound may be sensitive to heat or prolonged exposure to ambient temperatures[5]. For long-term storage, it is prudent to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes potential degradation from hydrolysis of the ether linkage or other oxidative processes.

-

Handling: The compound should be handled in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. GHS information from suppliers indicates a "Warning" signal word, with precautionary statements advising against inhalation and contact with skin and eyes[5].

Synthetic Considerations and Reactivity

Synthesis Route

The most direct and common synthesis route is a Williamson ether synthesis. This involves the reaction of the sodium salt of 5-bromo-2-hydroxypyridine with 4-methoxybenzyl chloride, or more commonly, the reaction of 2,5-dibromopyridine with 4-methoxybenzyl alcohol in the presence of a strong base. The latter is often preferred as 2,5-dibromopyridine is a readily available commercial starting material.

Caption: Common synthetic route to the title compound.

Reactivity Profile

The primary utility of this molecule lies in the reactivity of its C5-Br bond. This position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, making it an excellent building block for elaborating the pyridine core.

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, introducing diverse functional groups.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reacts with organostannanes to form C-C bonds.

-

Deprotection: The 4-methoxybenzyl (PMB) ether can be cleaved under oxidative (e.g., DDQ, CAN) or strongly acidic conditions to reveal the 2-hydroxypyridine tautomer, providing another point for chemical modification.

Conclusion

This compound is a moderately lipophilic, weakly basic, and synthetically versatile intermediate. Its key features—a site for cross-coupling (C-Br), a stable protecting group (PMB), and a core heterocyclic scaffold—make it a valuable tool for drug discovery and materials science. While comprehensive experimental data on all its physical properties is not yet consolidated in the public domain, the established protocols and predictive analyses provided in this guide offer a robust framework for its successful application and characterization in a research setting.

References

- BLDpharm.663955-79-1|this compound. [URL: https://www.bldpharm.com/products/663955-79-1.html]

- ChemicalBook.Synthesis of 5-bromo-2-(4-methoxyphenyl)pyridine. [URL: https://www.chemicalbook.

- ChemicalBook.Pyridine, 5-bromo-2-methoxy-4-(2-pyrrolidinyl)- CAS. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03390979.htm]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit3/240.s.pdf]

- Sigma-Aldrich.5-Bromo-2-methoxypyridine 95% 13472-85-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/510297]

- PubChemLite.this compound. [URL: https://pubchemlite.com/compound/5-bromo-2-((4-methoxybenzyl)oxy)pyridine]

- BLDpharm.663955-79-1|this compound. [URL: https://www.bldpharm.com/products/663955-79-1.html]

- African Rock Art.5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. [URL: https://african-rock-art.com/products/5-bromo-4-ethoxy-2-4-methoxybenzyl-oxy-pyridine]

- Google Patents.CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. [URL: https://patents.google.

- ResearchGate.1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-compound-4-5-bromo-4-4-methoxyphenyl-6-oxo-1-6-dihydropyrimidin-2_fig6_322633005]

- CymitQuimica.this compound. [URL: https://www.cymitquimica.com/5-bromo-2-4-methoxybenzyl-oxy-pyridine-10-f213001]

- PubChem.this compound | C13H12BrNO2 | CID 26967066. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/26967066]

- Molbase.this compound (663955-79-1) Hnmr. [URL: https://www.molbase.com/en/synthesis_663955-79-1-1.html]

Sources

An In-Depth Technical Guide to 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in FDA-approved drugs and functional materials. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine emerges as a particularly strategic building block. Its structure is intelligently designed, featuring two key functionalities: a bromine-substituted pyridine ring and a 4-methoxybenzyl (PMB) ether.

This guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic utility in research, and the necessary protocols for its safe and effective handling.

Section 1: Core Identifiers and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is cataloged under a specific set of identifiers that ensure unambiguous communication and sourcing.[1][2]

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, its key characteristics can be summarized from supplier data and computational predictions.[3][4]

| Property | Data | Source |

| CAS Number | 663955-79-1 | BLDpharm[2] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | PubChem[3][4] |

| Molecular Weight | 294.15 g/mol | (Calculated) |

| Monoisotopic Mass | 293.00513 Da | PubChem[3] |

| IUPAC Name | 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | PubChem[3] |

| SMILES | COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | PubChem[3] |

| Predicted XlogP | 3.3 | PubChem[3] |

| Appearance | No data available (typically an off-white to yellow solid) | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Section 2: Significance in Research and Development

The utility of this compound lies in the strategic placement of its functional groups, which can be manipulated in a controlled, sequential manner.

-

The Bromo-Pyridine Core: The bromine atom at the C5 position is a versatile synthetic handle. It is primed for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the precise installation of diverse carbon-based fragments (aryl, alkyl, alkynyl groups), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The pyridine nitrogen itself acts as a hydrogen bond acceptor and a basic center, features crucial for molecular recognition at biological targets.

-

The PMB Ether Protecting Group: The 2-oxy position is protected by a 4-methoxybenzyl (PMB) group. The PMB ether is a widely used protecting group for alcohols and phenols due to its stability under a broad range of conditions (e.g., basic, nucleophilic, and mild acidic conditions).[5] Crucially, it can be selectively cleaved under oxidative or strongly acidic conditions that typically leave other functional groups, including the bromopyridine core, intact. This "orthogonal" reactivity is the cornerstone of complex, multi-step syntheses, allowing chemists to unmask the hydroxyl group at a desired point in a synthetic sequence.

This bifunctional nature makes the molecule an ideal starting point for synthesizing complex target molecules where sequential modification of the pyridine ring and the 2-position is required.

Section 3: Synthesis and Purification

The most logical and industrially scalable route to this compound is the Williamson ether synthesis . This classic Sɴ2 reaction provides a reliable method for forming the critical C-O ether bond.[5][6][7]

Causality of Experimental Choices:

-

Reactants: The synthesis involves the reaction of the sodium or potassium salt of 5-bromo-2-hydroxypyridine (the nucleophile) with 4-methoxybenzyl chloride (the electrophile). 5-bromo-2-hydroxypyridine exists in tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one; deprotonation with a strong base decisively forms the highly nucleophilic pyridin-2-olate anion.

-

Base: A strong, non-nucleophilic base is required to deprotonate the hydroxypyridine. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas, which is removed from the system. An alternative, milder base is potassium carbonate (K₂CO₃), which is often used for scalability and safety, although it may require higher temperatures or longer reaction times.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[5] These solvents effectively solvate the cation (Na⁺ or K⁺) of the alkoxide, leaving the oxygen anion highly reactive and "naked," thereby accelerating the Sɴ2 reaction. They are also stable to the strong base and have appropriate boiling points for thermal control.

-

Purification: The crude product will likely contain unreacted starting materials and byproducts. Purification via column chromatography on silica gel is the standard and most effective method. A gradient of ethyl acetate in hexanes is typically used to separate the less polar product from the more polar starting materials and salts.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Section 4: Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[6][8] Researchers should perform their own risk assessment and optimization.

Materials and Equipment:

-

5-bromo-2-hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-methoxybenzyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes (HPLC grade)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Solvation: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of hydroxypyridine). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear slurry of the sodium salt.

-

Alkylation: Dissolve 4-methoxybenzyl chloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing).

-

Isolation: Combine the pure fractions (as identified by TLC) and concentrate under reduced pressure to yield this compound as the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its constituent parts and related molecules like 5-bromo-2-methoxypyridine.

-

Hazard Classification (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Always consult the specific SDS provided by the supplier before handling this chemical.

References

-

Chembk.org. (2024). 5-BroMo-2-Methoxy-4-Methylpyridine. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

-

ChemSynthesis. (2025). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from ChemSynthesis. [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

African Rock Art. (n.d.). 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. Retrieved from African Rock Art. [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from PubChem. [Link]

-

AOBChem USA. (n.d.). 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine. Retrieved from AOBChem USA. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from Khan Academy. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 663955-79-1|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C13H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C13H12BrNO2 | CID 26967066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. aobchem.com [aobchem.com]

- 10. chembk.com [chembk.com]

Spectroscopic Profile of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Technical Guide

Abstract

Introduction: The Structural Significance of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic motif prevalent in medicinal chemistry and materials science. The presence of a bromine atom offers a potential site for further functionalization through cross-coupling reactions. The 4-methoxybenzyl ether protecting group is commonly employed in organic synthesis for its stability and ease of cleavage. A thorough understanding of its spectroscopic properties is paramount for synthesis verification, purity assessment, and quality control.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The causality behind the predicted spectral features will be explained based on the electronic and structural properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a sample for NMR analysis.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound. For ¹³C NMR, a higher concentration may be beneficial.[1][2]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[1] Dissolve the sample in approximately 0.6 mL of the solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of Kimwipe directly into a clean, high-quality 5 mm NMR tube.[2][3]

-

Final Preparation: Ensure the solution height in the NMR tube is between 4.0 and 5.0 cm.[1][4] Cap the tube securely to prevent solvent evaporation.

-

Instrumental Analysis: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the probe tuned for the nucleus of interest (¹H or ¹³C) before data acquisition.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons on the pyridine ring and the 4-methoxybenzyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | d | 1H | H-6 | The proton ortho to the nitrogen in a pyridine ring is typically the most deshielded. |

| ~7.65 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. The electron-withdrawing effect of the bromine at C-5 contributes to its downfield shift. |

| ~6.75 | d | 1H | H-3 | This proton is shielded by the adjacent oxygen atom and is coupled to H-4. |

| ~7.35 | d | 2H | H-2', H-6' | Protons on the 4-methoxybenzyl ring ortho to the ether linkage. |

| ~6.90 | d | 2H | H-3', H-5' | Protons on the 4-methoxybenzyl ring meta to the ether linkage and ortho to the methoxy group, which is electron-donating. |

| ~5.30 | s | 2H | -OCH₂- | The methylene protons are adjacent to two electronegative atoms (oxygen and the pyridine ring), resulting in a downfield shift. |

| ~3.80 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

Expertise & Experience Insights: The chemical shifts of pyridine protons are significantly influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents. Protons closer to the nitrogen are generally more deshielded. The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent, non-equivalent protons and are crucial for confirming assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C-2 | Carbon attached to the electronegative oxygen and nitrogen. |

| ~148 | C-6 | Carbon adjacent to the nitrogen atom. |

| ~141 | C-4 | Carbon bearing a proton, deshielded by the adjacent bromine. |

| ~115 | C-5 | Carbon directly attached to the electron-withdrawing bromine atom. |

| ~112 | C-3 | Carbon shielded by the adjacent oxygen. |

| ~159 | C-4' | Aromatic carbon attached to the electron-donating methoxy group. |

| ~130 | C-1' | Aromatic carbon attached to the benzylic ether group. |

| ~129 | C-2', C-6' | Aromatic carbons ortho to the ether linkage. |

| ~114 | C-3', C-5' | Aromatic carbons meta to the ether linkage and ortho to the methoxy group. |

| ~70 | -OCH₂- | Aliphatic carbon of the benzylic ether. |

| ~55 | -OCH₃ | Carbon of the methoxy group. |

Trustworthiness: The predicted chemical shifts are based on established substituent effects and data from similar structural motifs. These predictions serve as a reliable guide for interpreting experimental data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra.

Diagram of the KBr Pellet Preparation Workflow:

Caption: Workflow for preparing a KBr pellet for IR analysis.

Step-by-Step Methodology:

-

Grinding and Mixing: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[5][6] Homogeneity is key to a good spectrum.

-

Pellet Formation: Transfer the finely ground powder into a pellet-forming die.

-

Pressing: Apply a force of 8-10 tons for several minutes, often under vacuum to remove trapped air and moisture, to form a transparent or translucent pellet.[6][7]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on aromatic rings. |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch | From the methylene (-CH₂-) and methoxy (-OCH₃) groups. |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching | Vibrations of the carbon-carbon double bonds in the pyridine and benzene rings. |

| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl-Alkyl Ether) | A prominent feature for aryl alkyl ethers.[8][9][10][11] |

| ~1040 | Strong | Symmetric C-O-C stretch (Aryl-Alkyl Ether) | Another characteristic band for this type of ether.[10] |

| Below 1000 | Medium-Weak | C-Br stretch | The position can be variable, but it is expected in the fingerprint region. |

Authoritative Grounding: The C-O stretching vibrations in ethers are particularly diagnostic. For aryl alkyl ethers, two strong bands are typically observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[10][11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules, which minimizes fragmentation and typically produces a prominent pseudomolecular ion.

Diagram of the ESI-MS Workflow:

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µM to pM range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid like formic acid to promote protonation.[12]

-

Infusion: The solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized liquid to form a fine spray of charged droplets.[13][14]

-

Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.[13]

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 294/296 | [M+H]⁺ | The molecular ion peak (protonated). The two peaks with a ~1:1 intensity ratio are due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[15][16][17] |

| 121 | [C₈H₉O]⁺ | A major fragment corresponding to the 4-methoxybenzyl cation, resulting from the cleavage of the benzylic ether bond. This is a very common and stable fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups, formed by loss of CO from the 4-methoxybenzyl cation. |

Expertise & Experience Insights: The most telling feature in the mass spectrum of a bromine-containing compound is the M and M+2 isotopic pattern. The two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal abundance, resulting in two peaks of roughly equal intensity separated by two mass units for any fragment containing a bromine atom.[15][16] The fragmentation of benzyl ethers often proceeds via cleavage of the C-O bond to form the stable benzyl cation.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging fundamental principles of spectroscopy and established experimental protocols, we have constructed a comprehensive spectral profile for this compound. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a robust framework for researchers engaged in the synthesis and characterization of this and related molecules. The methodologies and interpretations presented herein are designed to uphold the highest standards of scientific integrity and provide a reliable reference for the scientific community.

References

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. [Link]

-

University of York, Department of Chemistry. Preparing an NMR sample. [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

-

Western University, Department of Chemistry. NMR Sample Preparation. [Link]

-

University of Regensburg. NMR Sample Prepara-on. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

DTIC. (1989, September 29). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

Química Orgánica. IR spectrum: Ethers. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

Wiley Online Library. (2005, March 11). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

AIP Publishing. (1965, November 15). Analysis of the NMR Spectrum of Pyridine. [Link]

-

SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

- Google Books. Interpreting Organic Spectra.

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Reddit. (2015, February 26). Database for spectral information? : r/chemistry. [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

YouTube. (2009, October 4). IR spectroscopy no. 4 How to make and run a KBR pellet continued at Bryn Mawr College. [Link]

-

ResearchGate. (2016, August 7). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. [Link]

-

ACS Publications. (2010, October 19). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra. [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]

-

StudyPulse. Spectral Data Interpretation for Organic Structure Determination. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ACS Publications. (2002, May 1). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

PubChem. (2017, August 31). Spectral Information. [Link]

-

Wiley-VCH. (2010, February 1). 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

-

ChemTalk. Spectral Analysis of Organic Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. azom.com [azom.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. IR spectrum: Ethers [quimicaorganica.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

A Technical Guide to the Solubility Profile of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in Organic Solvents: A Predictive and Experimental Approach

Abstract

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide addresses the current lack of published quantitative solubility data for this compound. It provides a comprehensive framework for researchers and drug development professionals to predict and experimentally determine its solubility profile. By dissecting the molecule's structural components and their associated intermolecular forces, we establish a theoretical basis for solubility prediction. This is complemented by detailed, field-proven protocols for both qualitative and quantitative solubility determination, ensuring scientific integrity and reproducibility.

Part 1: Theoretical & Predictive Analysis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be miscible.[1][2] A predictive analysis of this compound's solubility begins with a detailed examination of its molecular structure and the resulting physicochemical properties.

Molecular Structure & Functional Group Analysis

The structure of this compound is a composite of several functional groups, each contributing uniquely to its overall polarity, hydrogen bonding capability, and molecular size.

-

Pyridine Ring: The core of the molecule is a pyridine ring. As a heterocyclic aromatic compound, it is polar due to the electronegative nitrogen atom, which creates a dipole moment.[3][4] The lone pair of electrons on the nitrogen is not delocalized into the aromatic system, making it available to act as a Lewis base and, importantly for solubility, as a hydrogen bond acceptor.[3][4][5][6]

-

Bromo Substituent: The bromine atom at the 5-position is electronegative, contributing to the molecule's overall polarity. Its presence increases the molecular weight and surface area, which can influence crystal lattice energy and, consequently, solubility. Bromination generally decreases miscibility with water in simple pyridines.[7]

-

Ether Linkage (-O-): The ether group connecting the pyridine ring and the benzyl group is polar due to the C-O bonds.[8] The oxygen atom possesses lone pairs of electrons, making it an effective hydrogen bond acceptor.[8][9][10] However, ethers cannot act as hydrogen bond donors, which limits their solubility in highly cohesive protic solvents compared to alcohols of similar molecular weight.[10]

-

4-Methoxybenzyl (PMB) Group: This is a relatively large, predominantly non-polar (hydrophobic) substituent. While the methoxy group (-OCH₃) adds a polar ether functionality, the benzyl portion significantly increases the non-polar surface area. This bulky group can influence how the molecule packs in a crystal lattice and how effectively solvent molecules can surround it. The PMB group is a common protecting group in organic synthesis, known to alter the solubility of substrates.[11][12][13]

Intermolecular Forces & Solubility Prediction

Based on the structural analysis, this compound is a moderately polar molecule. Its primary interactions with solvents will be:

-

Dipole-Dipole Interactions: Resulting from the polar pyridine ring, C-Br bond, and ether linkages.

-

London Dispersion Forces: Arising from the large aromatic systems and overall molecular size.

-

Hydrogen Bonding: Capable of acting only as a hydrogen bond acceptor at the pyridine nitrogen and ether oxygen.

This profile allows us to predict its solubility behavior across different classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low to Very Low | The molecule's significant polarity from the pyridine, ether, and bromo groups is incompatible with the non-polar nature of these solvents. London dispersion forces are insufficient to overcome the solute-solute interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Good to High | These solvents have significant dipole moments that can effectively interact with the polar regions of the solute. The absence of a strong hydrogen-bonding network in the solvent allows for easier solvation. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | DMSO and DMF are highly polar and can effectively solvate a wide range of organic compounds. Pyridine itself shows high solubility in DMSO.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding with the solute's ether oxygen and pyridine nitrogen (as acceptors). However, the solute cannot donate hydrogen bonds to the solvent's strong H-bond network, and its large hydrophobic benzyl group will limit solubility compared to smaller, more polar molecules.[14][15] |

| Aqueous | Water | Insoluble | The large, non-polar benzyl and bromopyridine components create a significant hydrophobic character that dominates any potential hydrogen bonding with water. Breaking the strong water-water hydrogen bonds to accommodate the solute is energetically unfavorable.[14][15] |

Note on Advanced Predictive Models

For highly accurate, quantitative predictions, computational methods can be employed. Approaches such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to predict thermodynamic properties, including solubility.[16] Furthermore, the development of machine learning and Quantitative Structure-Property Relationship (QSPR) models has shown significant promise in predicting solubility across a wide range of solvents with increasing accuracy.[17][18][19][20]

Part 2: Experimental Determination of Solubility

While theoretical prediction provides a valuable starting point, experimental verification is essential for process development and scientific accuracy. The following protocols are designed to be robust and self-validating.

Qualitative Solubility Screening

This initial test provides a rapid assessment of solubility in various solvents, guiding the selection of candidates for quantitative analysis.

-

Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested.

-

Solute Addition: Add approximately 20-30 mg of this compound to each vial.

-

Solvent Addition: Add the selected solvent (e.g., 1.0 mL) to the first vial.[21]

-

Agitation: Vigorously shake or vortex the vial for 30-60 seconds.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[2]

-

-

Incremental Addition (if needed): If the compound dissolves completely, add another 30-50 mg of solute and repeat the agitation and observation steps to confirm it was not simply below its saturation point.

-

Record: Document the results for each solvent in a laboratory notebook.

-

Repeat: Repeat steps 3-7 for each solvent to be tested.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound at a specific temperature.[1] The protocol ensures that the solution has reached saturation, providing a reliable quantitative value.

-

System Preparation:

-

Place a series of sealable vials, each containing a magnetic stir bar, into a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25.0 °C). Allow the system to thermally equilibrate.

-

-

Sample Preparation:

-

Add an excess amount of this compound to each vial. The key to this method is ensuring a solid phase remains at the end of the experiment, confirming that the solution is saturated.[22]

-

-

Solvent Addition:

-

Accurately dispense a known volume (e.g., 5.00 mL) of the pre-equilibrated solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly and begin agitation at a constant rate. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.

-

-

Phase Separation:

-

Stop the agitation and allow the vials to remain undisturbed at the constant temperature for at least 4-6 hours. This allows the excess, undissolved solid to settle, providing a clear supernatant for sampling.[22]

-

-

Sample Withdrawal & Filtration:

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant. Crucially, the sample must be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step prevents overestimation of the solubility.

-

-

Quantification (Gravimetric Method Example):

-

Dispense the filtered saturated solution into a pre-weighed, dry vial. Record the exact mass of the solution transferred.

-

Remove the solvent under reduced pressure or by gentle heating in a fume hood until a constant mass of the dry solute is achieved.

-

Record the final mass of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

Alternatively, using masses: Solubility (g / 100g solvent) = [ (Mass of solute) / (Mass of solution - Mass of solute) ] x 100

-

Part 3: Practical Recommendations & Data Management

Solvent Selection for Common Applications

-

Chemical Reactions: For homogenous reaction conditions, highly polar aprotic solvents like THF, DMF, or DMSO are recommended as starting points, based on the predictive analysis.

-

Purification by Crystallization: A suitable solvent system for crystallization would involve a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. A binary system, such as Ethanol/Water or Toluene/Hexane , might be effective. The toluene would dissolve the compound, and the hexane would act as an anti-solvent to induce precipitation.

-

Chromatography: For normal-phase column chromatography, a solvent system with low to moderate polarity, such as a gradient of Ethyl Acetate in Hexane , would likely provide good separation.

-

NMR Analysis: Deuterated solvents in which the compound is highly soluble, such as CDCl₃ or DMSO-d₆ , should be used.

Data Presentation

All experimentally determined quantitative data should be meticulously recorded. A structured table is essential for clarity and comparison.

Table 2: Template for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Dichloromethane | 25.0 | Shake-Flask | |||

| Ethyl Acetate | 25.0 | Shake-Flask | |||

| Methanol | 25.0 | Shake-Flask | |||

| Toluene | 25.0 | Shake-Flask | |||

| Add other solvents |

References

- St. John, P. C., et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

- Cortes-Ciriano, I., et al. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Paluch, K. S., et al. A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- St. John, P. C., et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- CK-12 Foundation. Physical and Chemical Properties of Ethers.

- Pearson. Ethers have some slight solubility in water. Explain this using the concept of hydrogen bonding.

- Chemistry Stack Exchange. Does hydrogen bonding contribute in solubility of a substance.

- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?

- Chemistry LibreTexts. (2020). 15.1: Physical Properties of Ethers.

- ECHEMI. Does hydrogen bonding contribute in solubility of a substance.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- Web.mnstate.edu.

- University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chempanda.

- Benchchem. Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide.

- Taylor & Francis. Pyridine – Knowledge and References.

- New World Encyclopedia. Pyridine.

- ResearchGate. (2013).

- Wikipedia. Pyridine.

- ResearchGate. (2008). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.

- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552–2559.

- chemeurope.com. Pyridine.

- Taylor, M. S. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.

- Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group.

- Semantic Scholar. (1981). Bromination of pyridine in the presence of some lewis acids.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pyridine [chemeurope.com]

- 7. chempanda.com [chempanda.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Ethers have some slight solubility in water. Explain this using t... | Study Prep in Pearson+ [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 17. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Commercial Availability, Supplier Vetting, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, a reactive bromine atom primed for cross-coupling reactions, and a para-methoxybenzyl (PMB) protecting group on the oxygen at the 2-position. This combination makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed landscape of its commercial availability, guidance on supplier selection and quality control, and a practical look at its application in synthetic workflows.

Chemical Identity and Properties

Chemical Structure and IUPAC Name

-

IUPAC Name: this compound

-

CAS Number: 663955-79-1

-

Chemical Formula: C₁₃H₁₂BrNO₂

-

Molecular Weight: 294.14 g/mol

-

Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 294.14 | [1] |

| Appearance | Typically a solid (White to yellow) | [2] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

| SMILES | COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | [1] |

| InChI Key | NCWXAIKSFAEBJX-UHFFFAOYSA-N | [3] |

Commercial Availability and Supplier Landscape

Overview of the Market

This compound is readily available from a range of chemical suppliers, catering primarily to the research and development sector. It is typically offered in quantities ranging from grams to kilograms. The market consists of both large, multinational distributors and smaller, specialized chemical synthesis companies.

Key Commercial Suppliers

The following table summarizes a selection of commercial suppliers for this compound. Purity levels are typically high, but researchers should always verify the Certificate of Analysis for each specific batch.

| Supplier | Product Number/SKU | Quoted Purity | Available Quantities | Country of Origin/Manufacture |

| BLDpharm | BD238382 | ≥97.0% | 1g, 5g, 25g, 100g | China |

| CymitQuimica | 10-F213001 | >95.0% | 1g, 5g, 25g | Spain (Distributor) |

| AiFChem | AC-18602 | 98% | 1g, 5g, 10g, 25g | China |

| Arctom | BD-A874626 | >98% | Custom inquiry | China |

| Santa Cruz Biotechnology | sc-281577 | N/A | 1g, 5g | USA (Distributor) |

Navigating the Supplier Ecosystem: Brokers vs. Manufacturers

When sourcing this intermediate, it is crucial to distinguish between primary manufacturers and chemical brokers. While brokers can offer convenience and a wide catalog, direct purchase from a manufacturer or a highly reputable distributor often provides greater transparency regarding the material's provenance and a more detailed Certificate of Analysis.

Supplier Vetting and Quality Control for Researchers

The Importance of a Certificate of Analysis (CoA)

A CoA is a critical document that provides batch-specific data on the identity and purity of the compound. As a self-validating system, researchers must insist on receiving a CoA with every purchase. Key analytical tests to look for include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. The spectrum should be consistent with the expected shifts and integrations for the protons on the pyridine and benzyl rings.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by identifying the presence of any impurities.

-

Purity by HPLC or GC: A quantitative measure of the compound's purity, typically expressed as a percentage.

Red Flags and Due Diligence

-

Incomplete CoA: A CoA lacking key analytical data or batch numbers should be considered a red flag.

-

Unusually Low Price: Significantly lower prices compared to established suppliers may indicate lower purity or quality standards.

-

Lack of Traceability: Reputable suppliers can provide information on the manufacturing location and date.

Applications in Research and Drug Development

Role as a Key Building Block in Medicinal Chemistry

The true utility of this compound lies in its bifunctional nature. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The PMB-ether at the 2-position serves as a stable protecting group for the pyridinol tautomer, which can be readily removed under acidic conditions later in a synthetic sequence.

This scaffold is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP.[4]

Synthesis of Biologically Active Molecules: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this building block is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] The bromine atom on the electron-deficient pyridine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[6] This allows for the efficient coupling with a wide variety of aryl and heteroaryl boronic acids or esters, enabling the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Workflow: Conceptualizing the Use in a Synthetic Route

The following diagram illustrates a typical workflow where this compound is used as a starting material for the synthesis of a hypothetical substituted pyridine derivative.

Caption: A typical two-step synthetic workflow utilizing the subject compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol adapted for the use of this compound. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a 5-aryl-2-((4-methoxybenzyl)oxy)pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst to the flask.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-((4-methoxybenzyl)oxy)pyridine.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for facilitating the oxidative addition step. The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. The use of a degassed solvent system is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Handling, Storage, and Safety

Summary of GHS Hazard Statements

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Recommended Storage Conditions

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Always consult the most up-to-date Safety Data Sheet from your specific supplier before handling this chemical.

References

-

Arctom. This compound. [Link]

-

Aaron Chemicals LLC. Safety Data Sheet: 5-Bromo-2-(4-methoxybenzyloxy)pyridine. [Link]

-

Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. [Link]

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20210155624A1 - Compound and preparation and application thereof - Google Patents [patents.google.com]

- 3. China 6as)-4-Formylhexahydro-2-Oxo-2h-Cyclopenta[B]Furan-5-Yl-Ester Manufacturer and Supplier, Factory Exporter | Xinchem [xinchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Versatility of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Technical Guide for Researchers

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are foundational components of numerous pharmaceuticals and functional materials.[1] Among the vast array of functionalized pyridines, 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine emerges as a highly versatile and strategic building block. Its utility is derived from a confluence of structural features: a pyridine core, a reactive carbon-bromine bond poised for cross-coupling reactions, and a 4-methoxybenzyl (PMB) ether that serves as a stable yet readily cleavable protecting group for the 2-hydroxy functionality.

This technical guide provides an in-depth exploration of the known and anticipated reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, offer field-proven insights into experimental design, and provide detailed protocols based on well-established transformations of analogous systems. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable intermediate.

Core Reactivity: A Trifecta of Functional Handles

The synthetic utility of this compound is primarily centered around three key reactive sites, as illustrated below. The interplay between these functionalities allows for a modular and sequential approach to the synthesis of complex molecular architectures.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol (Exemplary):

While a specific protocol for this compound is not readily available in the cited literature, the following general procedure, adapted from protocols for similar bromo-pyridyl systems, serves as an excellent starting point. [2]

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄ (1.5-5 mol%) | A common and effective catalyst for Suzuki couplings. |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |

| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Aqueous base is crucial for the transmetalation step. |

| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | A biphasic solvent system is standard for Suzuki reactions. |

| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |

Step-by-Step Methodology:

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [3]This reaction is highly applicable to this compound for the synthesis of 5-amino-substituted pyridines.

Mechanistic Considerations:

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [4]The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol (Exemplary):

The following protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromo-heterocycles. [4]

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) precursor. |

| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that promote reductive elimination. |

| Amine | 1.1 - 1.2 equivalents | A slight excess is typically used. |